N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide
Description
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazine-1-carbothioyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-14(24)20-15-5-7-16(8-6-15)21-18(25)23-12-10-22(11-13-23)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
STAAJIQGEFPLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nitrobenzene Intermediate Synthesis
The preparation begins with substituted nitrobenzene derivatives, which serve as precursors for aniline intermediates. Patent US6335350B1 outlines methods for synthesizing nitrobenzene compounds through halogenation and nucleophilic displacement reactions. For example, 4-nitrobenzene derivatives with electron-withdrawing groups (e.g., trifluoromethyl) are synthesized via reactions with trifluoromethanesulfonic anhydride in dichloromethane at 0–25°C. These intermediates are critical for subsequent reduction to anilines.
Reduction of Nitrobenzenes to Anilines
Nitro-group reduction is achieved through multiple pathways:
-
Iron/HCl Reduction : Iron powder in hydrochloric acid (Method 1A) reduces nitrobenzenes to anilines in methanol or ethanol at reflux (60–80°C), yielding >85% aniline derivatives.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) in ethyl acetate or methanol selectively reduces nitro groups without affecting adjacent thioether or acetamide functionalities. This method minimizes side reactions, making it preferable for sensitive substrates.
Piperazinyl-Thioxomethyl Linkage Formation
Palladium-Catalyzed Amination
Acetamide Functionalization and Purification
Acetylation of Primary Amines
The final acetamide group is introduced by acetylating the primary amine intermediate. Acetic anhydride in pyridine at room temperature for 6 hours provides near-quantitative acetylation, as reported in US6335350B1. Excess pyridine neutralizes HCl byproducts, ensuring high purity.
Isomer Separation via Crystallization
Crude product mixtures often contain erythro and threo isomers. Patent US9512077B2 demonstrates that ethanolic potassium hydroxide (50% w/v) selectively crystallizes the threo isomer with >95% purity. Ethyl acetate recrystallization further enhances purity to >99%.
Optimization Strategies for Industrial Scaling
Solvent and Catalyst Selection
Reaction Time and Temperature
-
Thiourea Formation : Reducing the reaction time from 24 to 8 hours at 5°C decreases dimerization from 15% to <3%.
-
Hydrogenation Pressure : Increasing H₂ pressure from 1 atm to 3 atm accelerates nitro reduction by 40% without compromising selectivity.
Challenges and Alternative Approaches
Byproduct Formation in Thiourea Synthesis
Thiophosgene-mediated reactions risk forming disulfide byproducts (-S-S-). Substituting thiophosgene with ammonium thiocyanate in aqueous HCl reduces disulfide formation to <1% while maintaining 68% yield.
Palladium Residue Removal
Post-coupling palladium residues (5–10 ppm) are removed via activated charcoal treatment, achieving <1 ppm levels suitable for pharmaceutical applications.
Comparative Analysis of Synthetic Pathways
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Route | 5 | 52% | 99.2% | High |
| Iron/HCl Reduction | 6 | 48% | 97.5% | Moderate |
| Thiocyanate Route | 5 | 61% | 98.8% | High |
The palladium-catalyzed route, despite higher catalyst costs, offers superior scalability and purity, making it ideal for industrial production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the thioxomethyl group, leading to various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Piperazine-Containing Acetamide Derivatives
Piperazine rings are common in CNS-targeting drugs due to their ability to enhance solubility and receptor interactions. Key analogs include:
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to sulfonyl and methylpiperazine groups enhancing bioavailability and anti-inflammatory effects .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37): Demonstrates anti-hypernociceptive activity in inflammatory pain models, suggesting sulfonamide-piperazine hybrids may target prostaglandin pathways .
- 4-(((4-(2-((((4-Nitrilophenyl)amino)thioxomethyl)amino)ethyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile (BJ22717): Shares the thioxomethyl-piperazine motif but includes nitrile groups, which may confer distinct electronic properties and metabolic resistance .
Structural Differences :
Thioxomethyl vs. Sulfonyl/Sulfamoyl Derivatives
Thioxomethyl (-S-C=O) and sulfonyl (-SO₂-) groups influence electronic and steric properties:
Thioxomethyl’s lower polarity may improve blood-brain barrier penetration compared to sulfonyl derivatives, but this requires experimental validation.
Aromatic Substitutions and Heterocyclic Modifications
- N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41): Incorporates thiazole and pyrazole rings, which are associated with antimicrobial and anticancer activities. The thiazole moiety may enhance metabolic stability compared to thioxomethyl .
- N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: A paracetamol synthesis impurity with structural similarity to the target compound but lacking the piperazine-thioxomethyl chain. Used in lithography, highlighting non-pharmacological applications of acetamide derivatives .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Receptor Targeting : The 2-pyridyl-piperazine motif may interact with serotonin (5-HT) or dopamine receptors, as seen in antipsychotics like aripiprazole. Thioxomethyl could stabilize binding via sulfur-mediated van der Waals interactions .
- Metabolic Stability : Thioxomethyl’s reduced polarity compared to sulfonyl groups (Compound 35) might prolong half-life but increase hepatotoxicity risks, requiring CYP450 profiling .
- Synthesis Challenges : The thioxomethyl bridge’s sensitivity to oxidation necessitates protective strategies during synthesis, unlike more stable sulfonamide analogs .
Biological Activity
N-(4-{[(4-(2-pyridyl)piperazinyl)thioxomethyl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N4OS
- Molecular Weight : 358.48 g/mol
The compound features a piperazine moiety linked to a thioxomethyl group and an acetamide functional group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anticonvulsant Activity : Analogous compounds have been evaluated for their anticonvulsant properties in animal models .
Comparative Biological Activity
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Piperazine, thioxomethyl | Antimicrobial, anticancer | Unique piperazine-thio linkage |
| N-(4-(piperidin-1-yl)phenyl)acetamide | Piperidine instead of piperazine | Moderate antimicrobial | Lacks thioxomethyl |
| N-(4-{[(4-methylpiperazin-1-yl)thioxomethyl]amino}phenyl)acetamide | Methylated piperazine | Enhanced potency | Methyl substitution affects activity |
The mechanism of action for this compound is still under investigation. However, studies suggest that its biological activity may be attributed to its ability to interact with specific biological targets, influencing pathways related to cell growth and apoptosis. Techniques such as molecular docking and binding affinity assays have been employed to elucidate these interactions.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anticonvulsant Activity : A study involving analogs of this compound evaluated their efficacy in preventing seizures in animal models. The results indicated varying degrees of protection against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .
- Antimicrobial Efficacy : Preliminary antimicrobial assays have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, indicating a broad-spectrum activity profile.
Q & A
Basic Research Question
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 to 1:1) to separate thioxomethyl byproducts .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals by exploiting solubility differences in the acetamide group .
- HPLC : Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water mobile phases resolve polar impurities .
How can researchers address discrepancies in reported biological activity data across studies?
Advanced Research Question
Contradictions may stem from assay variability or compound degradation. Mitigation strategies:
- Stability Studies : Monitor degradation under UV light or humidity using LC-MS to establish storage conditions .
- Standardized Protocols : Adopt NIH-recommended assay conditions (e.g., fixed ATP concentrations in kinase assays) .
- Meta-Analysis : Compare IC values across studies using PubChem BioActivity data to identify outliers .
What synthetic intermediates are critical for structure-activity relationship (SAR) studies?
Advanced Research Question
Key intermediates include:
- 4-(2-Pyridyl)piperazine-thiourea : Modifications here alter receptor selectivity .
- N-(4-Aminophenyl)acetamide : Varying substituents on the phenyl ring impact solubility and bioavailability .
- Thioxomethyl Isosteres : Replacing sulfur with selenium or oxygen affects redox stability .
How can researchers design experiments to elucidate the mechanism of thioxomethyl group participation in metal coordination?
Advanced Research Question
The thioxomethyl group may act as a ligand for transition metals. Experimental design:
- Spectrophotometric Titration : Monitor UV-Vis shifts upon adding Cu/Zn ions .
- X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond lengths and coordination geometry .
- Magnetic Susceptibility Measurements : Assess spin states in metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
